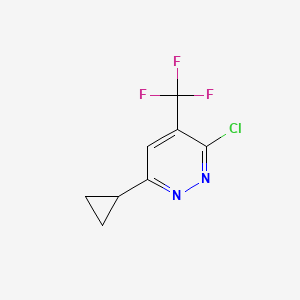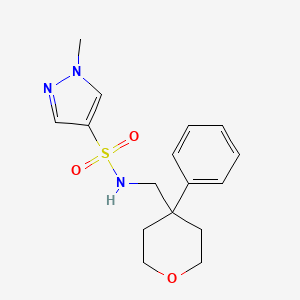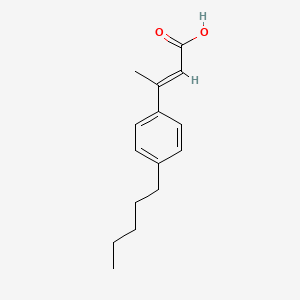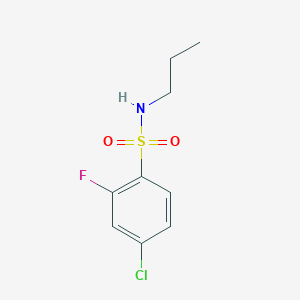![molecular formula C18H17FN2O3S B2475065 N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-07-7](/img/structure/B2475065.png)
N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The specific molecular structure of this compound would need to be determined through spectroscopic analysis including NMR, FT-IR, and mass techniques .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For quinoline derivatives, these properties can vary widely . Specific information about the physical and chemical properties of this compound was not available in the sources I found.Applications De Recherche Scientifique
Antibacterial Agents
- Synthesis and Antibacterial Activities : A study by Ishikawa et al. (1990) discusses the synthesis of substituted pyrroloquinolines, including N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, for the treatment of systemic infections. These compounds showed potent antibacterial activity against gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Diuretic Properties
- Polymorphic Modifications and Diuretic Properties : Shishkina et al. (2018) identified that certain modifications of a similar pyrroloquinoline compound possess strong diuretic properties and potential use as a hypertension remedy (Shishkina et al., 2018).
Caspase-3 Inhibitory Activity
- Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) synthesized novel pyrroloquinolines, structurally related to the queried compound, and identified two of these as potent inhibitors of caspase-3, suggesting potential therapeutic applications in diseases involving apoptosis (Kravchenko et al., 2005).
Antitubercular Activity
- Antitubercular Properties : Ukrainets et al. (2006) synthesized derivatives of pyrroloquinoline, closely related to the queried compound, and evaluated their structure and antitubercular properties, indicating potential use in tuberculosis treatment (Ukrainets et al., 2006).
Asthma Therapy
- Potential in Asthma Therapy : Paris et al. (1995) synthesized and evaluated pyrroloquinoline derivatives for activities against histamine, platelet activating factor (PAF), and leukotrienes, key mediators in asthma. Their study suggests therapeutic applications of these compounds in asthma treatment (Paris et al., 1995).
Anticoagulant Activity
- Anticoagulant Activity : Novichikhina et al. (2020) explored the synthesis of pyrroloquinolin-2-ones, related to the queried compound, and evaluated their inhibitory activity against blood coagulation factors, pointing towards potential anticoagulant applications (Novichikhina et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Activity : Stanton & Ackerman (1983) synthesized cycloalkylpyrroloquinolines, structurally similar to the queried compound, and tested them for anticonvulsant activity. They identified several compounds with significant activity, suggesting potential in treating convulsions (Stanton & Ackerman, 1983).
Potential Fungicidal Activity
- Fungicidal Activity : Kappe & Kappe (2009) synthesized derivatives of pyrroloquinolin-4-one, related to the queried compound, with potential fungicidal activity, indicating possible applications in agriculture or antifungal therapies (Kappe & Kappe, 2009).
Mécanisme D'action
Primary Targets::
Action Environment
Environmental factors play a role:
Remember, while we’ve explored general aspects, specific data on our compound might be scarce. Researchers continue to uncover the mysteries of quinoline derivatives, and perhaps one day, we’ll have a comprehensive understanding of our intriguing compound! 🧪🔍
References:
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 20784
- DrugBank. (n.d.). 3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]-N-METHYL-2-OXO-1-AZATRICYCLO[6.3.1.0^{4,12}]DODECA-4,6,8(12)-TRIENE-6-SULFONAMIDE
Orientations Futures
The future directions for research on this compound would likely involve further investigation of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could potentially be of interest in the development of new therapeutic agents .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-16-10-15(8-12-4-3-7-21(17(12)16)18(11)22)25(23,24)20-14-6-2-5-13(19)9-14/h2,5-6,8-11,20H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZMARXJQHHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)




![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)
![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)
![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)
![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)
![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)